molecular formula C8H3BrClNO3S B1416974 2-Bromo-3-cyano-4-formylbenzenesulfonyl chloride CAS No. 1805591-41-6

2-Bromo-3-cyano-4-formylbenzenesulfonyl chloride

Cat. No.: B1416974
CAS No.: 1805591-41-6
M. Wt: 308.54 g/mol
InChI Key: LMGOIVWBOBUTDM-UHFFFAOYSA-N
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Description

2-Bromo-3-cyano-4-formylbenzenesulfonyl chloride is a multifaceted organic compound characterized by its bromine, cyano, and formyl functional groups attached to a benzenesulfonyl chloride core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-cyano-4-formylbenzenesulfonyl chloride typically involves multiple steps, starting with the bromination of 3-cyano-4-formylbenzenesulfonyl chloride. The reaction conditions often require the use of brominating agents such as bromine (Br2) in the presence of a suitable catalyst, under controlled temperature and pressure.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common in large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-cyano-4-formylbenzenesulfonyl chloride can undergo various chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The bromine atom can be reduced to form a corresponding bromide.

  • Substitution: The formyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

  • Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, are used.

Major Products Formed:

  • Oxidation: 2-Bromo-3-cyano-4-carboxybenzenesulfonyl chloride

  • Reduction: 2-Bromo-3-cyano-4-formylbenzenesulfonic acid

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-3-cyano-4-formylbenzenesulfonyl chloride finds applications in several scientific research areas:

  • Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.

  • Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms.

  • Medicine: It has potential as a precursor in the development of pharmaceuticals, particularly in the design of new drugs targeting specific diseases.

  • Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-3-cyano-4-formylbenzenesulfonyl chloride exerts its effects depends on the specific reaction or application. For example, in biochemical studies, it may interact with enzymes through its cyano and formyl groups, affecting the enzyme's activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-Bromo-4-fluorobenzenesulfonyl chloride

  • 3-Bromo-4-methoxybenzenesulfonyl chloride

  • 3-Bromo-4-cyano-2-formylbenzenesulfonyl chloride

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Properties

IUPAC Name

2-bromo-3-cyano-4-formylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClNO3S/c9-8-6(3-11)5(4-12)1-2-7(8)15(10,13)14/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGOIVWBOBUTDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)C#N)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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